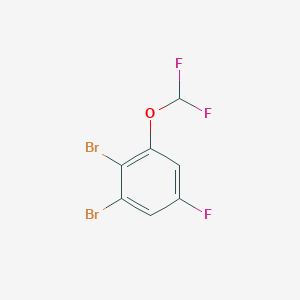

1,2-Dibromo-3-difluoromethoxy-5-fluorobenzene

Description

1,2-Dibromo-3-difluoromethoxy-5-fluorobenzene is a halogenated aromatic compound featuring bromine atoms at positions 1 and 2, a difluoromethoxy group at position 3, and a fluorine atom at position 3.

Properties

IUPAC Name |

1,2-dibromo-3-(difluoromethoxy)-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3O/c8-4-1-3(10)2-5(6(4)9)13-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDDPFPEBZENSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-3-difluoromethoxy-5-fluorobenzene can be synthesized through a multi-step process involving the bromination and fluorination of a suitable benzene derivative. The typical synthetic route involves:

Industrial Production Methods: Industrial production of this compound involves large-scale bromination and fluorination processes, often carried out in specialized reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-3-difluoromethoxy-5-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

1,2-Dibromo-3-difluoromethoxy-5-fluorobenzene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for catalysis.

Biology: Employed in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dibromo-3-difluoromethoxy-5-fluorobenzene involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s reactivity and applications are influenced by the positions and nature of its substituents. Key analogs include:

Key Observations :

- Substituent Positions : The 1,2-dibromo configuration in the target compound contrasts with 1,3 or 1,4 positions in analogs (e.g., ). This proximity may enhance steric hindrance, affecting reactivity in substitution reactions .

- Electron-Withdrawing Groups : The difluoromethoxy group (-OCF2) is strongly electron-withdrawing, deactivating the aromatic ring more than ethoxy (-OCH2CH3) or trifluoromethyl (-CF3) groups. This influences regioselectivity in further functionalization .

Physical and Chemical Properties

- Stability : Brominated fluorobenzenes are generally stable but sensitive to light and moisture. Deuterated versions (e.g., 1,3-Dibromo-5-fluorobenzene-d3) are used in NMR studies due to their isotopic purity .

Biological Activity

Overview

1,2-Dibromo-3-difluoromethoxy-5-fluorobenzene (C7H3Br2F3O) is an organic compound notable for its unique structural features, including bromine and fluorine substituents and a difluoromethoxy group. These characteristics contribute to its potential biological activity and utility in various scientific fields, particularly in medicinal chemistry and drug development.

- Molecular Formula : C7H3Br2F3O

- Molecular Weight : 319.9 g/mol

- IUPAC Name : 1,2-dibromo-3-(difluoromethoxy)-5-fluorobenzene

Synthesis

The synthesis of this compound typically involves multi-step processes including bromination and fluorination of suitable benzene derivatives. The reaction conditions are optimized for high yield and purity, often utilizing specialized reactors in industrial settings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of electron-withdrawing groups like bromine and fluorine enhances its reactivity and binding affinity to biological molecules. This compound may influence cellular processes by modulating enzyme activity or receptor interactions.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against a range of bacterial strains. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 625 µg/mL |

| Staphylococcus epidermidis | 500 µg/mL |

| Pseudomonas aeruginosa | 1250 µg/mL |

| Escherichia coli | No significant activity |

These findings indicate that the compound possesses moderate antibacterial properties, particularly against Staphylococcus species.

Cytotoxicity Studies

In addition to antibacterial activity, cytotoxicity assays have been performed to evaluate the compound's effects on human cell lines. Preliminary results suggest that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells.

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| Normal Human Fibroblasts | >50 |

This selectivity is promising for potential therapeutic applications in oncology.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug discovery:

- Study on Anticancer Properties : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited synergistic effects when combined with established chemotherapeutic agents, enhancing their efficacy against resistant cancer cell lines .

- Development of Antimicrobial Agents : Research focused on modifying the structure of this compound led to the synthesis of new derivatives with improved antimicrobial properties. These modifications included altering the position of the halogen substituents which significantly affected their biological activity.

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling brominated/fluorinated aromatic compounds like 1,2-Dibromo-3-difluoromethoxy-5-fluorobenzene?

- Methodological Answer:

- Hazard Identification: Prioritize reviewing Safety Data Sheets (SDS) for analogous compounds (e.g., 1,3-Dibromo-5-iodobenzene, which lists hazards H302, H315, H319, H335 for skin/eye irritation and respiratory toxicity ).

- PPE Requirements: Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct experiments in fume hoods to mitigate inhalation risks.

- Waste Disposal: Segregate halogenated waste and coordinate with certified disposal services, as emphasized for brominated benzene derivatives .

Q. How can researchers determine the purity and structural identity of this compound?

- Methodological Answer:

- Analytical Techniques:

- GC-MS or HPLC: Compare retention times with standards, as demonstrated for structurally similar fluorinated aromatics (e.g., 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene) .

- NMR Spectroscopy: Use and NMR to confirm substituent positions and bromine/fluorine integration ratios. Reference spectral libraries for difluoromethoxy-containing analogs .

Q. What are the key physicochemical properties to prioritize during experimental design?

- Methodological Answer:

- Solubility and Stability: Test solubility in common solvents (e.g., DCM, THF) under inert atmospheres, as brominated fluorobenzenes often exhibit low polarity .

- Thermal Stability: Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds, critical for reactions requiring elevated temperatures .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and selectivity?

- Methodological Answer:

- Electrophilic Substitution: Optimize bromination/fluorination sequences using catalysts like Lewis acids (e.g., AlCl) to direct regioselectivity, as seen in bromo-difluoromethoxybenzene derivatives .

- Protecting Groups: Introduce temporary protecting groups for the difluoromethoxy moiety to prevent side reactions during bromination steps .

Q. What computational methods are suitable for predicting reactivity or spectroscopic behavior?

- Methodological Answer:

- DFT Calculations: Use Gaussian or ADF software to model electronic effects of bromine/fluorine substituents on reaction intermediates, aligning with ACD/Labs-based property predictions for fluorinated aromatics .

- Spectroscopic Simulations: Leverage tools like ChemDraw NMR Predictor to compare theoretical shifts with experimental data, reducing spectral misinterpretation .

Q. How should researchers address contradictions in reactivity data across literature sources?

- Methodological Answer:

- Controlled Replication: Systematically vary reaction parameters (temperature, solvent polarity) using a design-of-experiments (DoE) approach to isolate variables affecting reactivity .

- Mechanistic Probes: Employ isotopic labeling (e.g., in difluoromethoxy groups) or kinetic isotope effects to validate proposed reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.